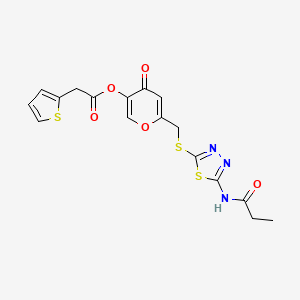

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate

描述

属性

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-thiophen-2-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S3/c1-2-14(22)18-16-19-20-17(28-16)27-9-10-6-12(21)13(8-24-10)25-15(23)7-11-4-3-5-26-11/h3-6,8H,2,7,9H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMVDBXOFFVQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate is a complex organic molecule that incorporates various functional groups, which are pivotal in determining its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Molecular Structure

The molecular formula of the compound is C18H18N4O3S2 , with a molecular weight of approximately 398.49 g/mol . The structure features a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps may include:

- Formation of the thiadiazole ring.

- Functionalization of the pyran ring.

- Coupling reactions to introduce the thiophenyl acetate moiety.

These synthetic pathways are essential for creating derivatives that may exhibit improved biological properties or altered pharmacokinetics .

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. Specifically, compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have shown effectiveness against various bacterial strains and fungi. A study demonstrated that modifications in the thiadiazole component can enhance efficacy against pathogens responsible for plant diseases such as rice sheath blight .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Interaction studies indicate that it could bind to specific proteins involved in cancer cell proliferation. Further research using in vitro assays is necessary to confirm these effects and elucidate the underlying mechanisms .

Nematocidal Activity

The compound has also been explored for its nematocidal properties against pests like Bursaphelenchus xylophilus. This suggests potential applications in agricultural pest control, providing an alternative to conventional pesticides .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their activity.

- Cell Membrane Disruption : Interfering with microbial cell membranes, leading to cell death.

Detailed biochemical studies are required to elucidate these pathways and identify potential therapeutic targets .

Comparative Analysis

To better understand the biological activity of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran , a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |

| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |

| Benzoate derivatives | Ester functionality | Diverse biological effects |

This table illustrates the diversity in biological activities among compounds sharing structural similarities with the target molecule .

Case Studies

Several case studies have been conducted to explore the efficacy of related compounds:

- Thiadiazole Derivatives : A study showed that introducing thiadiazole into benzopyran structures significantly enhanced antibacterial activity .

- Fungicidal Activity : Research on thiadiazole-based fungicides highlighted their effectiveness against various fungal pathogens, indicating potential for agricultural applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

A. Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 3, )

- Core Structure : While the target compound features a pyran ring, Compound 3 contains a thiazolo-pyrimidine core.

- Substituents: Both compounds include aromatic substituents (thiophene in the target vs.

- Synthetic Routes : Compound 3 was synthesized via a one-pot multi-component reaction, contrasting with the stepwise alkylation and esterification inferred for the target compound .

B. (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (Compound 2, )

- Shared Features : Both compounds utilize a pyran scaffold and a 1,3,4-thiadiazole-thioether linkage.

- Key Differences: Compound 2 lacks the thiophene-acetate group, which may reduce its lipophilicity compared to the target compound. Additionally, Compound 2’s amino-thiadiazole substituent could confer distinct reactivity or solubility .

Physicochemical and Functional Comparisons

Research Findings and Implications

Bioactivity and Reactivity

- The thiadiazole-thioether group in the target compound may enable nucleophilic interactions with biological targets, similar to mechanisms observed in other thiadiazole derivatives .

- The thiophene-acetate moiety could enhance membrane permeability, a hypothesis supported by studies on thiophene-containing drugs .

Challenges in Comparative Analysis

- Data Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

- Lumping Strategy Relevance: As noted in , compounds with shared functional groups (e.g., thiadiazoles) may exhibit similar degradation pathways or environmental persistence, though substituent variations (e.g., thiophene vs. phenyl groups) could alter these behaviors .

常见问题

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Thiadiazole intermediate preparation : Reacting 5-propionamido-1,3,4-thiadiazole-2-thiol with a bromomethylated pyranone precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Esterification : Coupling the pyran-thiadiazole intermediate with 2-(thiophen-2-yl)acetyl chloride using a catalyst like DMAP in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product (>95% purity) . Optimization: Temperature (0–25°C for esterification), solvent polarity, and stoichiometric ratios (1:1.2 for thiol:alkylating agent) are systematically adjusted to maximize yield (reported 60–75%) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- 1H/13C NMR : Assign proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, pyran carbonyl at ~170 ppm) and confirm ester/amide linkages .

- IR Spectroscopy : Detect key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, N–H bend at 1540 cm⁻¹ for amide) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₀H₁₈N₃O₅S₃: 484.06 g/mol) .

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains at 10–100 µg/mL .

- Enzyme Inhibition : Evaluate inhibition of COX-2 or kinases (IC₅₀ determination via fluorometric assays) due to structural similarity to thiadiazole-based inhibitors .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts?

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted thiadiazole or hydrolyzed ester). Adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) to prevent side reactions .

- Catalyst Screening : Test alternatives to DMAP, such as polymer-supported catalysts, to enhance esterification efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve homogeneity .

Q. How to resolve contradictions in spectral data for structural analogs?

- Case Study : If 13C NMR data for the thiophene acetate moiety conflicts with literature (e.g., unexpected shifts due to rotamers), perform variable-temperature NMR or DFT calculations to model conformational effects .

- Cross-Validation : Compare with structurally validated analogs (e.g., fluorobenzoate derivatives in ) to isolate substituent-specific shifts .

Q. What methodologies determine solubility and stability under physiological conditions?

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). For logP estimation, employ reverse-phase HPLC with a C18 column .

- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours). Monitor degradation via LC-MS; identify hydrolytic cleavage sites (e.g., ester group) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl) or thiadiazole (e.g., acetyl instead of propionamido) groups .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., propionamido enhances kinase binding via H-bonding) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across structural analogs?

- Example : A fluorobenzoate analog ( ) shows antimicrobial activity, while a methoxybenzoate derivative ( ) is inactive.

- Resolution : Test both compounds under identical assay conditions. Investigate substituent electronic effects (e.g., fluorine’s electron-withdrawing vs. methoxy’s donating) on membrane permeability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。